molecular formula C3H8N2O4S2 B13775682 4,5-Dihydrothiazol-2-amine sulphate CAS No. 65767-36-4

4,5-Dihydrothiazol-2-amine sulphate

Cat. No.: B13775682
CAS No.: 65767-36-4
M. Wt: 200.2 g/mol
InChI Key: HMFCCVGAFFKVDM-UHFFFAOYSA-N
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Description

4,5-Dihydrothiazol-2-amine sulphate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin . The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydrothiazol-2-amine sulphate can be achieved through the reaction of 3-aminopropylamine with carbon disulfide and an appropriate halogenating agent. The reaction typically involves heating the mixture to facilitate the formation of the thiazole ring . Another method involves the reaction of 3-amino-4-aryl-azetidine with isothiocyanates, leading to the formation of the desired compound through a regioselective ring-opening reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrothiazol-2-amine sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4,5-Dihydrothiazol-2-amine sulphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen atoms.

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

4,5-Dihydrothiazol-2-amine sulphate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

65767-36-4

Molecular Formula

C3H8N2O4S2

Molecular Weight

200.2 g/mol

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;sulfuric acid

InChI

InChI=1S/C3H6N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H2,4,5);(H2,1,2,3,4)

InChI Key

HMFCCVGAFFKVDM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N.OS(=O)(=O)O

Related CAS

85959-63-3
1779-81-3 (Parent)

Origin of Product

United States

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